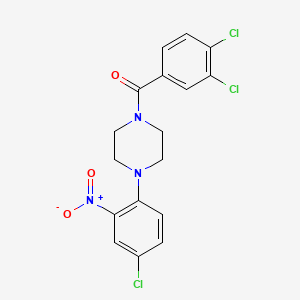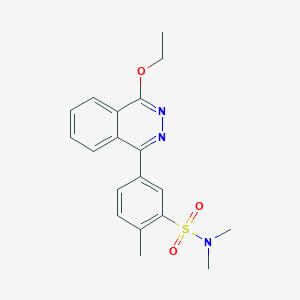![molecular formula C14H15NOS B3927258 {4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)
{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol
Übersicht
Beschreibung
{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol, also known as ET-743, is a marine-derived natural product that has been found to have potential therapeutic applications. ET-743 is a tetrahydroisoquinoline alkaloid that was first isolated from the tunicate Ecteinascidia turbinata in 1987. Since then, it has been the subject of extensive research due to its unique chemical structure and promising biological properties.
Wirkmechanismus
The exact mechanism of action of {4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol is not fully understood. However, it is believed to work by binding to DNA and interfering with the transcription process. This results in the inhibition of tumor cell growth and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have immunomodulatory effects by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of DNA transcription and cell growth. However, one limitation is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on {4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol has been found to have a wide range of potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of soft tissue sarcomas and ovarian cancer. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
[4-(4-ethylsulfanylphenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-17-14-5-3-11(4-6-14)12-7-8-15-13(9-12)10-16/h3-9,16H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHVGFIDYOEYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3927184.png)
![2-[(3-bromobenzyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3927189.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3927194.png)
![1-(3-chlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3927200.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927209.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927226.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3927227.png)
![2-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3927228.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927234.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3927244.png)
